- Photochemical Reactions as Key Steps in Natural Product Synthesis, Angewandte Chemie, 2011, 50(5), 1000-1045

Cas no 93908-02-2 (Rebeccamycin)

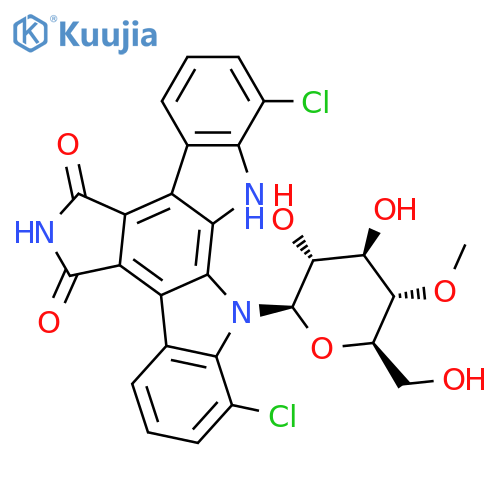

Rebeccamycin structure

Produktname:Rebeccamycin

Rebeccamycin Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...

- rebeccamycin

- AmbotzLS-1199

- (+)-Rebeccamycin

- NSC 359079

- 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)

- D

- ICX5609244

- CHEMBL27000

- SCHEMBL12961242

- 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- Neuro_000196

- A20190

- UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9

- 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- NSC359079

- SMR001565446

- MLS002701854

- NCI60_003256

- NSC-359079

- 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- CHEMBL370100

- Q7301989

- BRN 4732638

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- HB4052

- DB14729

- SCHEMBL24695

- 93908-02-2

- C19701

- BDBM50162287

- AKOS030213234

- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-

- CS-0016893

- HY-19825

- MFCD23105147

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)

- Y96MQM21V9

- DTXSID70239880

- CHEBI:135511

- QEHOIJJIZXRMAN-QZQSLCQPSA-N

- NS00011703

- UNII-Y96MQM21V9

- dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione

- Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes

- 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

- 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- DA-57371

- Rebeccamycin

-

- Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1

- InChI-Schlüssel: QEHOIJJIZXRMAN-QZQSLCQPSA-N

- Lächelt: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Berechnete Eigenschaften

- Genaue Masse: 569.07600

- Monoisotopenmasse: 569.0756554g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 5

- Anzahl der Akzeptoren für Wasserstoffbindungen: 10

- Schwere Atomanzahl: 39

- Anzahl drehbarer Bindungen: 3

- Komplexität: 1010

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.6

- Topologische Polaroberfläche: 146Ų

- Oberflächenladung: 0

- Tautomerzahl: 21

Experimentelle Eigenschaften

- Farbe/Form: Gelber Feststoff

- Dichte: 1.87±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (2.7E-5 g/L) (25 ºC),

- PSA: 150.37000

- LogP: -1.27480

- Löslichkeit: Nicht verfügbar

Rebeccamycin Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73860-2.5mg |

Rebeccamycin |

93908-02-2 | 98% | 2.5mg |

¥8556.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309A-1 mg |

Rebeccamycin, |

93908-02-2 | ≥95% | 1mg |

¥2,256.00 | 2023-07-11 | |

| A2B Chem LLC | AC94721-1mg |

Rebeccamycin |

93908-02-2 | ≥98% | 1mg |

$640.00 | 2024-04-19 | |

| 1PlusChem | 1P006C0X-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$793.00 | 2025-02-21 | |

| A2B Chem LLC | AC94721-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$714.00 | 2024-07-18 | |

| BioAustralis | BIA-R1075-0.50 mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 0.50 mg |

$273.00 | 2023-07-10 | |

| TRC | R140000-.5mg |

Rebeccamycin |

93908-02-2 | 5mg |

$161.00 | 2023-05-17 | ||

| Hello Bio | HB4052-1mg |

Rebeccamycin |

93908-02-2 | >98% | 1mg |

£295 | 2023-05-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309-250µg |

Rebeccamycin, |

93908-02-2 | ≥95% | 250µg |

¥1128.00 | 2023-09-05 | |

| BioAustralis | BIA-R1075-2.50mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 2.50mg |

$1035.00 | 2024-07-19 |

Rebeccamycin Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation, Tetrahedron Letters, 1995, 36(43), 7841-4

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- The chemistry of isoindole natural products, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles, Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Combinatorial biosynthesis of antitumor indolocarbazole compounds, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system, Tetrahedron Letters, 2001, 42(51), 8935-8937

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Synthesis of Rebeccamycin and 11-Dechlororebeccamycin, Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referenz

- Two synthetic approaches to rebeccamycin, Tetrahedron Letters, 1985, 26(34), 4015-18

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors, Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol , Ethyl acetate

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referenz

- A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin, Journal of Organic Chemistry, 1993, 58(2), 343-9

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Rebeccamycin analogs as anti-cancer agents, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Verwandte Literatur

-

Christopher T. Walsh,Sylvie Garneau-Tsodikova,Annaleise R. Howard-Jones Nat. Prod. Rep. 2006 23 517

-

Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591

-

3. Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agentsAurélie Bourderioux,Valérie Bénéteau,Jean-Yves Mérour,Brigitte Baldeyrou,Caroline Ballot,Amélie Lansiaux,Christian Bailly,Rémy Le Guével,Christiane Guillouzo,Sylvain Routier Org. Biomol. Chem. 2008 6 2108

-

César Sánchez,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2006 23 1007

-

George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794

93908-02-2 (Rebeccamycin) Verwandte Produkte

- 2870673-60-0(3-Azetidinecarboxylic acid, 1-acetyl-3-cyclopropyl- )

- 2138217-24-8(1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2228687-45-2(O-(2,2-dimethyl-3-phenylpropyl)hydroxylamine)

- 1783958-15-5(2-amino-1-(4-chloro-2,5-difluorophenyl)ethan-1-ol)

- 400067-02-9(7-methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde)

- 1021260-21-8(N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-1H-indazole-3-carboxamide)

- 16555-77-4(α-Hydroxyhippuric Acid)

- 2228777-92-0(5-(6-chloropyridin-2-yl)-1,2-oxazol-4-amine)

- 2009606-59-9(2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine)

- 2098017-99-1(Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate)

Empfohlene Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge